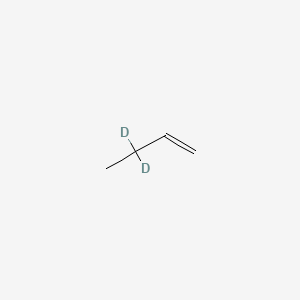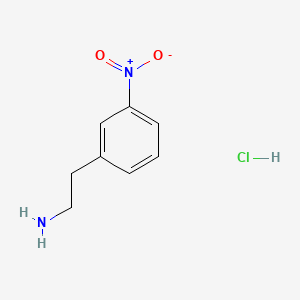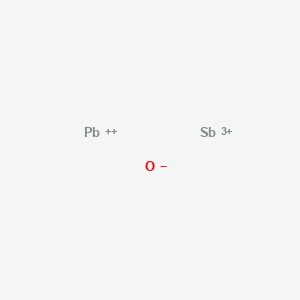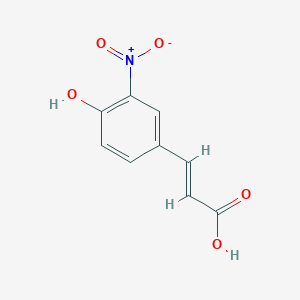
4-Hydroxy-3-nitrocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitrocinnamic acid is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is used in various applications and reactions .
Synthesis Analysis
4-Hydroxy-3-nitrocinnamic acid can be synthesized from 4-Hydroxy-3-nitrobenzaldehyde . The 4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield 4-Hydroxy-3-nitrocinnamic acid .Molecular Structure Analysis
The InChI code for 4-Hydroxy-3-nitrocinnamic acid is 1S/C9H7NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1-5,11H,(H,12,13)/b4-2+ . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Chemical Reactions Analysis
4-Hydroxy-3-nitrocinnamic acid can participate in various chemical reactions. For instance, it can react with 3-bromobenzohydrazide in methanol to yield a specific product . More research is needed to fully understand all the possible reactions it can undergo.Physical And Chemical Properties Analysis
4-Hydroxy-3-nitrocinnamic acid has a molecular weight of 209.16 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Neuroprotection and Endothelial Function : One study found that a derivative of cinnamic acid, 4-hydroxy-3,5-di-tret-butylcinnamic acid, exhibits endotheliotropic activity, which preserves vasodilating, antithrombotic, and anti-inflammatory functions of the vascular endothelium in conditions of cerebral ischemia. This compound also demonstrated anti-radical properties and improved mitochondrial function (Voronkov & Pozdnyakov, 2018).
Anti-apoptotic Effects in Ischemia : Another study on ferulic acid (4-hydroxy-3-methoxycinnamic acid) reported its neuroprotective anti-apoptotic effect in a transient focal cerebral ischemia model in rats. Ferulic acid enhanced the expression of the GABAB1 receptor in the ischemic cortex, suggesting its potential in treating cerebral ischemia (Cheng et al., 2010).
Antioxidant Properties and Applications : Ferulic acid, due to its high antioxidant properties, shows potential applications in food industries and health and cosmetic markets. Analytical methodologies for its quantification are critical for its extraction from waste materials of the agricultural industry (Barberousse et al., 2008).
Inhibition of Tyrosinase Activity : A study on para-substituted cinnamic acid derivatives, including 4-nitrocinnamic acid, indicated their inhibitory effects on tyrosinase, an enzyme important in pigmentation processes. The research aimed at understanding the inhibition mechanism and potential applications in designing novel tyrosinase inhibitors (Cui et al., 2017).
Chemical Synthesis and Corrosion Inhibition : Yttrium 4-nitrocinnamate has been studied as a possible corrosion inhibition system. Electrochemical techniques and surface analysis revealed its effectiveness in inhibiting corrosion at low concentrations, suggesting its application in materials science (Hiển et al., 2017).
Anticancer Properties : Research on the anticancer activity of long-chain alkyl esters of hydroxycinnamic acids (including p-coumaric acid derivatives) showed selective induction of apoptosis in cancer cells, specifically in human lymphoblastic leukemia cells. This indicates the potential of cinnamic acid derivatives in cancer therapy (Menezes et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMDTLRKLJPHE-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrocinnamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[(2S,3S,4R)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]-2-trityloxyethanol](/img/structure/B579598.png)

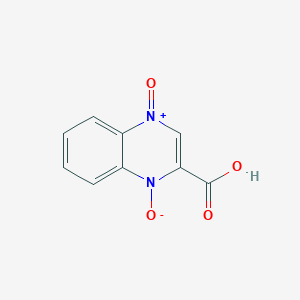
![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)
